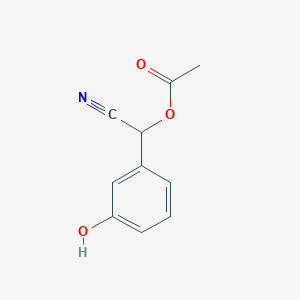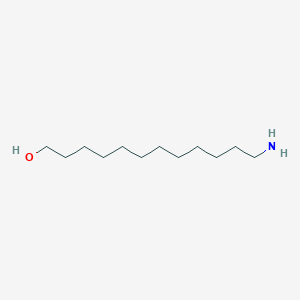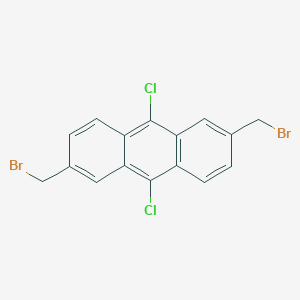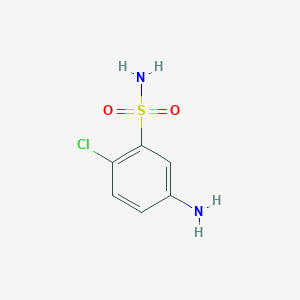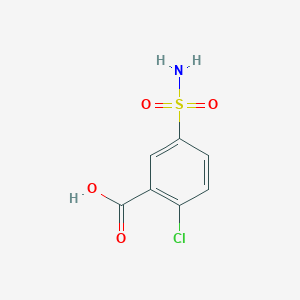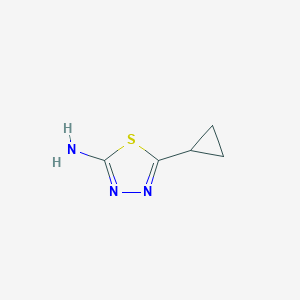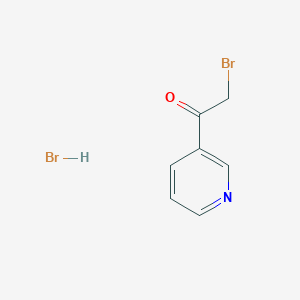
3-(Bromoacetyl)pyridine hydrobromide
Overview
Description
3-(Bromoacetyl)pyridine hydrobromide, commonly abbreviated as 3-BAP-HBr, is a brominated organic compound that is widely used in the synthesis of organic molecules and in the study of biological systems. It is a colorless, crystalline compound that is soluble in both water and organic solvents. It is a versatile reagent that is used in several areas of chemistry, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Catalysis and Aziridination : 3-(Bromoacetyl)pyridine hydrobromide, specifically in the form of Pyridinium hydrobromide perbromide, has been shown to effectively catalyze the aziridination of olefins using Chloramine-T, producing moderate to good yields of aziridines (Ali, Nikalje, & Sudalai, 1999).
Bromination Agent : It also serves as an effective brominating agent for the bromination of metal(II) complexes of Schiff base derived from acetylacetone and p-anisidine under various conditions (Raman, Muthuraj, & Ravichandran, 2005).
Building Blocks for Heterocyclic Systems : 3-(Bromoacetyl)coumarins, closely related to this compound, are versatile building blocks for various heterocyclic systems and have potential applications in analytical chemistry, fluorescent sensors, and biological applications (Abdou et al., 2021).
Synthesis of Heterocyclic Compounds : It can be used for synthesizing various heterocyclic compounds such as 3-acetyl-6-methyl-2-(methylthio)pyridine, which is a precursor for several heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).
Reusable Bromination Agent : Silica sol-gel encased Pyridinium hydrobromide perbromide offers a reusable, clean, and odorless bromination agent for various substrates, enabling efficient one-pot reactions (Levin, Hamza, Abu-Reziq, & Blum, 2006).
Synthesis and Antitumor Activity : Enantiomers of related compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and evaluated for their antitumor activity (Zhou et al., 2015).
Synthesis of Pyridine Derivatives : The synthesis of 3-(4-imidazolyl)-2-pyridine and piperidinecarboxylates, although found to be ineffective as histidine decarboxylase inhibitors, demonstrates the chemical versatility of pyridine derivatives (Degraw, Engstrom, Ellis, & Johnson, 1978).
Cytotoxic Effects on Cancer Cell Lines : Some synthesized compounds using related structures have shown significant cytotoxic effects against various human cancer cell lines (Mohareb & MegallyAbdo, 2015).
Synthesis of Novel Organic Compounds : this compound and related compounds are used in the synthesis of a wide array of organic compounds, including novel indolizine, pyrrolo[1,2-a]quinoline, and 4,5-dihydrothiophene derivatives (Gomha & Dawood, 2014).
Mechanism of Action
Target of Action
3-(Bromoacetyl)pyridine hydrobromide, also known as 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . Glucose dehydrogenase is an enzyme that plays a crucial role in the oxidation of glucose and other sugars.
Mode of Action
The compound interacts with the active site of glucose dehydrogenase, leading to irreversible inactivation of the enzyme .
Result of Action
The primary molecular effect of this compound is the inactivation of glucose dehydrogenase, which can disrupt normal glucose metabolism within the cell . This can lead to a decrease in energy production, potentially affecting cell function and viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the presence of the coenzyme NAD can protect glucose dehydrogenase from inactivation by the compound
Biochemical Analysis
Biochemical Properties
3-(Bromoacetyl)pyridine hydrobromide acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . The inactivation is irreversible with a Ki of 7.7 mM . The coenzyme NAD but not the substrate glucose protects the enzyme from the inactivation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an active-site-directed inhibitor. It binds to the active site of the enzyme glucose dehydrogenase, leading to irreversible inactivation .
properties
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTSYONULAZKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6221-12-1 (Parent) | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70170224 | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17694-68-7 | |
| Record name | Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17694-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromoacetyl)pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




